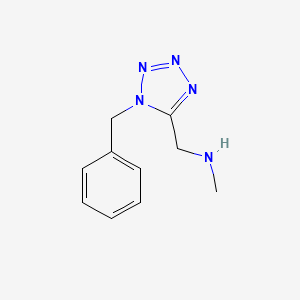

1-(1-苄基四唑-5-基)-N-甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

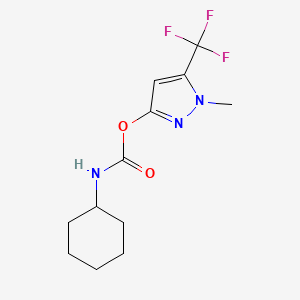

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine, also known as BZT-5AM, is a chemical compound that has been gaining attention in scientific research. This compound belongs to the class of tetrazole-based drugs and has shown promising results in various studies. In

作用机制

Target of Action

Tetrazoles, which include 1-(1-benzyltetrazol-5-yl)-n-methylmethanamine, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are found in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

It’s known that tetrazoles interact with their targets by mimicking the carboxylic acid functional group . This allows them to bind to the same receptors and exert similar physiological effects .

Biochemical Pathways

Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids , it can be inferred that they may affect similar biochemical pathways.

Pharmacokinetics

Tetrazoles are known to offer a more appreciative pharmacokinetic profile , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may have favorable ADME properties.

Result of Action

Some tetrazole derivatives have shown a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Action Environment

It’s known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents , suggesting that 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine may also exhibit similar stability characteristics.

实验室实验的优点和局限性

One of the advantages of using 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, one of the limitations of using 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine is its potential toxicity, which can lead to adverse effects in lab animals.

未来方向

There are several future directions for the research of 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine. One potential direction is the development of 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine analogs that have improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the effects of 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further studies are needed to determine the long-term effects of 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine on the brain and behavior.

合成方法

The synthesis of 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine involves the reaction of 1-benzyl-5-tetrazolylamine with N-methylmethanamine. This reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.

科学研究应用

点击化学中的作用

四唑及其衍生物在医药和制药应用中起着非常重要的作用 . 四唑衍生物的合成可以通过环保的方式进行,例如使用水作为溶剂、温和条件、无毒、易于提取、易于安装、低成本等。 产率良好至优异 .

DNA合成

在生物化学中,将稀释的1H-四唑溶解在乙腈中用于DNA合成 . 游离N-H的存在导致四唑的酸性,并形成脂肪族和芳香族杂环化合物 .

形成稳定的金属化合物

四唑氮的电子密度导致形成许多稳定的金属化合物和分子配合物 . 该化合物表现出强烈的负诱导效应(-I 电子吸引)和弱的正共轭效应(+M 电子释放) .

新型杂环的合成

已描述了以取代的苄基卤化物和3-苯基-2-(1H-四唑-5-基)丙烯腈为原料合成新的2-(1-(取代苄基)-1H-四唑-5-基)-3-苯基丙烯腈衍生物系列 . 这些化合物以良好的产率获得,并使用1H NMR、13C NMR、FTIR 和 HRMS 光谱数据进行表征 .

抗肿瘤活性

通过MTT测定,对从1-(1-苄基四唑-5-基)-N-甲基甲胺合成的新的化合物进行了评估,以确定其对四种人类癌细胞系(MCF-7、CaCO2、HeLa和SkBr3)的体外抗肿瘤活性潜力 . 与5-氟尿嘧啶相比,最有效的化合物表现出良好的活性(IC50 值),具有成为抗肿瘤剂的潜力 .

抑制MEK-1酶

对性能最佳的三种化合物在PharmMapper网络服务器上进行了计算机模拟分析,并确认人类丝裂原活化蛋白激酶1(MEK-1)酶是主要的靶蛋白 . 通过对接研究进一步证实了这些化合物对MEK-1的抑制,以证实靶标 .

在β-咔啉合成中的作用

3-(1H-四唑-5-基)-β-咔啉脱颖而出,成为活性最高的化合物,对结直肠腺癌HCT116和HT29细胞系的半数抑制浓度(IC50)值范围为3.3 µM至9.6 µM . 结果还表明,作用机制独立于p53途径 .

与芳香族化合物相似的反应性

属性

IUPAC Name |

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-11-7-10-12-13-14-15(10)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRZUXAKVDDKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=NN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250980-13-2 |

Source

|

| Record name | [(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)

![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)

![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2571074.png)

![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)

![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2571086.png)

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)